Cas no 1361665-61-3 (3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid is a specialized heterocyclic compound featuring a trichlorophenyl-substituted isonicotinic acid core with a methoxy functional group. This structure imparts unique physicochemical properties, including enhanced stability and reactivity, making it valuable for applications in pharmaceutical intermediates and agrochemical research. The presence of electron-withdrawing chlorine atoms and the methoxy group contributes to its potential as a building block for synthesizing bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating its use in structure-activity relationship studies. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows.
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid structure
1361665-61-3 structure
Product name:3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
CAS No:1361665-61-3
MF:C13H8Cl3NO3
Molecular Weight:332.566520690918
CID:4914047

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
    • インチ: 1S/C13H8Cl3NO3/c1-20-10-5-17-4-8(11(10)13(18)19)7-2-6(14)3-9(15)12(7)16/h2-5H,1H3,(H,18,19)
    • InChIKey: MJSYFNAZUOPLLH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C=NC=C(C=1C(=O)O)OC)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 358
  • トポロジー分子極性表面積: 59.4
  • XLogP3: 3.9

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A025020457-500mg
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
1361665-61-3 97%
500mg
$931.00 2022-04-03
Alichem
A025020457-1g
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
1361665-61-3 97%
1g
$1,663.20 2022-04-03
Alichem
A025020457-250mg
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
1361665-61-3 97%
250mg
$673.20 2022-04-03

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 関連文献

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acidに関する追加情報

Introduction to 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic Acid (CAS No. 1361665-61-3) and Its Emerging Applications in Chemical Biology

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid, identified by its unique Chemical Abstracts Service (CAS) number 1361665-61-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its isonicotinic acid core structure, which is a well-known scaffold in medicinal chemistry. The presence of a methoxy group at the 3-position and a 2,3,5-trichlorophenyl substituent at the 5-position imparts distinct electronic and steric properties, making it a promising candidate for various biochemical investigations.

The structural features of 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid contribute to its potential utility in multiple domains, including enzyme inhibition studies, drug discovery, and material science. The trichlorophenyl moiety enhances lipophilicity and binding affinity, while the isonicotinic acid backbone is frequently employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. Recent advancements in computational chemistry have facilitated the rational design of derivatives based on this scaffold, enabling more targeted investigations.

In the realm of drug development, 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid has been explored as a precursor for synthesizing novel therapeutic agents. Its structural motif resembles key pharmacophores found in existing drugs, suggesting potential applications in treating neurological disorders, infectious diseases, and metabolic conditions. For instance, modifications at the chloro-substituted phenyl ring have been shown to modulate receptor binding affinity and metabolic stability, critical factors in drug design. Studies have indicated that such derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways or signal transduction cascades.

Recent experimental studies have highlighted the compound's role in biochemical pathways relevant to human health. Researchers have investigated its interactions with metalloproteinases and cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. The methoxy group at the 3-position appears to influence electronic distribution across the molecule, affecting both reactivity and solubility characteristics. This has implications for formulating drug candidates that require precise solubility profiles for optimal pharmacokinetic behavior.

The synthesis of 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to introduce functional groups with high regioselectivity, ensuring minimal side products. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly useful in constructing the complex aromatic system present in this molecule. These synthetic approaches not only enhance yield but also improve scalability for industrial applications.

The chemical properties of this compound make it an attractive candidate for material science applications as well. Its ability to form stable complexes with metal ions has been explored in catalysis and sensor development. The trichlorophenyl moiety acts as a ligand anchor for transition metals like copper and palladium, facilitating redox reactions or chiral transformations. Such applications are particularly relevant in green chemistry initiatives where efficient catalytic systems are sought to minimize environmental impact.

In conclusion,3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid (CAS No. 1361665-61-3) represents a structurally intriguing compound with broad potential applications across chemical biology and pharmaceutical sciences. Its unique combination of functional groups—namely the methoxy and trichlorophenyl substituents—provides a versatile platform for further derivatization and investigation. As research continues to uncover new biochemical targets and synthetic methodologies,this compound is poised to play a significant role in advancing therapeutic strategies and material innovations.

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